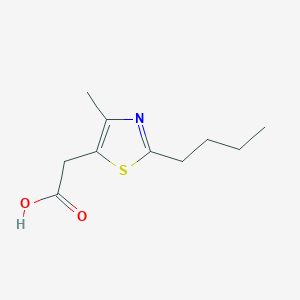

2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid” is a chemical compound with the CAS Number: 1216095-27-0 . It has a molecular weight of 213.3 . The IUPAC name for this compound is (2-butyl-4-methyl-1,3-thiazol-5-yl)acetic acid . It is a powder at room temperature .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C10H15NO2S/c1-3-4-5-9-11-7(2)8(14-9)6-10(12)13/h3-6H2,1-2H3,(H,12,13) . The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Germination Inhibitory Constituents

A study on Erigeron annuus identified compounds with germination inhibitory properties, highlighting the potential of thiazole derivatives in controlling seed germination and growth. Although the direct link to 2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid isn't established, the research emphasizes the significance of thiazoles in plant biology and agriculture (Oh et al., 2002).

Crystal Structure Analysis

The study of febuxostat-acetic acid interactions, featuring a thiazole compound, underscores the utility of thiazoles in crystallography and material science for understanding molecular interactions and designing better pharmaceutical compounds (Wu et al., 2015).

Synthesis of Thiazole Derivatives

Research on the synthesis of novel thiazole derivatives via acetic acid mediated reactions demonstrates the versatility of thiazoles in chemical synthesis, offering pathways to a range of biologically active compounds (Saroha & Khurana, 2019).

Luminescent Heterocyclic Compounds

Investigations into the fluorescence properties of pyridylthiazoles, including thiazole derivatives, reveal their potential as metal sensors and laser dyes, demonstrating the diverse applications of thiazoles in photophysics and sensor technology (Grummt et al., 2007).

Pectic Polysaccharide Synthesis

The synthesis of aceric acid, a component of the pectic polysaccharide rhamnogalacturonan-II, illustrates the role of thiazole derivatives in the intricate synthesis of biologically important sugars, contributing to our understanding of plant cell wall structure and function (Jones et al., 2005).

Safety and Hazards

The safety information for “2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid” includes GHS07 Pictograms, with the Signal Word being "Warning" . Hazard Statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-(2-butyl-4-methyl-1,3-thiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-4-5-9-11-7(2)8(14-9)6-10(12)13/h3-6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFQAYYXBLAQIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(S1)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2978797.png)

![2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2978811.png)

![1-[4-[3-(Hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2978815.png)

![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2978817.png)

![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978820.png)